2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AQ4N and is a prodrug that is activated under hypoxic conditions.
Mécanisme D'action
AQ4N is a bioreductive prodrug that is activated under hypoxic conditions. The compound is reduced by cellular reductases to form the active metabolite AQ4, which binds to DNA and causes DNA damage. The DNA damage leads to the activation of apoptotic pathways, resulting in the death of cancer cells. AQ4N has been shown to be selective for hypoxic cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
AQ4N has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. AQ4N has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
AQ4N has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. AQ4N is also selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, AQ4N has limitations in terms of its solubility and toxicity. The compound is poorly soluble in water, which can make it difficult to administer in vivo. AQ4N has also been shown to be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for research on AQ4N. One direction is to study the potential use of AQ4N in combination with other chemotherapy drugs to enhance their efficacy. Another direction is to investigate the use of AQ4N in combination with radiation therapy. AQ4N has also been studied for its potential use in imaging hypoxic regions of tumors. Further research is needed to optimize the synthesis of AQ4N and to investigate the potential use of AQ4N in other applications, such as anti-inflammatory therapy.
In conclusion, 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, leading to the induction of apoptosis in cancer cells. AQ4N has several advantages for lab experiments, but also has limitations in terms of its solubility and toxicity. Further research is needed to investigate the potential use of AQ4N in combination with other chemotherapy drugs and in other applications.
Méthodes De Synthèse
The synthesis of 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 1-aminocyclohexane-1-carboxylic acid and 2-(2-hydroxyethylamino)ethanol. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified through column chromatography to obtain pure 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone.
Applications De Recherche Scientifique
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone has been extensively studied for its potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. AQ4N is converted into the active metabolite AQ4, which binds to DNA and causes DNA damage, leading to apoptosis of cancer cells. AQ4N has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
Propriétés
IUPAC Name |
2-(azepane-1-carbonyl)-1-(2-hydroxyethylamino)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-14-11-24-20-18(23(29)25-12-5-1-2-6-13-25)10-9-17-19(20)22(28)16-8-4-3-7-15(16)21(17)27/h3-4,7-10,24,26H,1-2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPMDFRBOBSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.